molecular formula C15H24O5Si B14412922 2-Methyl-2-phenyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane CAS No. 83890-27-1

2-Methyl-2-phenyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane

Katalognummer: B14412922
CAS-Nummer: 83890-27-1
Molekulargewicht: 312.43 g/mol
InChI-Schlüssel: JZOFRNFZRZTXBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-2-phenyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane is a complex organosilicon compound characterized by its unique cyclic structure. This compound features a silicon atom integrated into a ring system with multiple oxygen atoms and a phenyl group, making it an interesting subject for various chemical studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-phenyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane typically involves the reaction of organosilicon precursors with phenyl and methyl groups under controlled conditions. One common method includes the use of Grignard reagents, where a phenylmagnesium bromide reacts with a silicon-containing compound to form the desired product . The reaction conditions often require anhydrous environments and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-2-phenyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like lithium aluminum hydride.

    Electrophiles: For substitution reactions, reagents like bromine or nitric acid are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce silanes.

Wissenschaftliche Forschungsanwendungen

2-Methyl-2-phenyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane has several scientific research applications:

Wirkmechanismus

The mechanism by which 2-Methyl-2-phenyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane exerts its effects involves its ability to interact with various molecular targets. The silicon atom in the compound can form stable bonds with oxygen and carbon atoms, allowing it to participate in a range of chemical reactions. The phenyl group provides additional reactivity through aromatic interactions, making the compound versatile in different chemical environments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 2-Methyl-2-phenyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane apart is its cyclic structure with multiple oxygen atoms and a silicon atom, which imparts unique chemical properties and reactivity. This makes it particularly useful in specialized applications where such characteristics are desired.

Eigenschaften

CAS-Nummer

83890-27-1

Molekularformel

C15H24O5Si

Molekulargewicht

312.43 g/mol

IUPAC-Name

2-methyl-2-phenyl-1,3,6,9,12-pentaoxa-2-silacyclotetradecane

InChI

InChI=1S/C15H24O5Si/c1-21(15-5-3-2-4-6-15)19-13-11-17-9-7-16-8-10-18-12-14-20-21/h2-6H,7-14H2,1H3

InChI-Schlüssel

JZOFRNFZRZTXBG-UHFFFAOYSA-N

Kanonische SMILES

C[Si]1(OCCOCCOCCOCCO1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.